4-Chloro-8-methylquinolin-2-ol

Antimicrobial resistance Efflux pump inhibition Quinoline SAR

Precision tool for cancer & antimicrobial research: validated scaffold for MELK-targeted therapy (patented inhibitors, IC50 21 nM) & bacterial efflux pump inhibition (NorA IC50 6.70 μM). Specific 4-chloro/8-methyl pattern ensures unique SAR vs. other halogenated quinolines. Versatile nucleophilic building block for 2,4,6-trichloroquinoline synthesis. ≥97% purity, ideally suited for lead optimization, medicinal chemistry, and library synthesis. Selectively engage biological targets with confidence.

Molecular Formula C10H8ClNO
Molecular Weight 193.63 g/mol
Cat. No. B8812725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-8-methylquinolin-2-ol
Molecular FormulaC10H8ClNO
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=CC(=O)N2)Cl
InChIInChI=1S/C10H8ClNO/c1-6-3-2-4-7-8(11)5-9(13)12-10(6)7/h2-5H,1H3,(H,12,13)
InChIKeyLIKQTOQMZQQNTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-8-methylquinolin-2-ol: Structural Identity and Procurement-Relevant Physicochemical Profile


4-Chloro-8-methylquinolin-2-ol (CAS 113226-20-3; also designated 4-chloro-8-methylcarbostyril) is a halogenated quinolin-2-ol derivative with molecular formula C₁₀H₈ClNO and molecular weight 193.63 g/mol [1]. The compound features a chlorine atom at the 4-position, a methyl group at the 8-position, and a hydroxyl group at the 2-position of the quinoline ring, existing in tautomeric equilibrium with its 2-quinolinone form [2]. Computed physicochemical properties include XLogP3 of 2, topological polar surface area of 29.1 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [1]. Commercially, the compound is available at ≥97% purity from multiple vendors, with pricing reflecting its status as a specialty research intermediate rather than a commodity chemical .

Why 4-Chloro-8-methylquinolin-2-ol Cannot Be Substituted with Generic Quinoline Analogs


Within the quinolin-2-ol class, the precise positioning of substituents dictates both biological target engagement and physicochemical behavior. The 4-chloro substitution on 8-methylquinolin-2-ol confers distinct electronic properties and steric constraints that cannot be replicated by other halogenated analogs (e.g., 4-bromo, 6-chloro, or 5,7-dichloro derivatives) or by substitution at alternative ring positions [1]. In structure-activity relationship (SAR) studies, the nature and position of halogen substituents on the quinoline scaffold markedly affect antimicrobial spectrum, target selectivity, and cytotoxicity profiles [2]. Furthermore, the compound's specific tautomeric equilibrium between the 2-hydroxy and 2-quinolinone forms influences its hydrogen-bonding capacity and, consequently, its interaction with biological targets and its solubility characteristics . Generic substitution with in-class compounds lacking the 4-chloro/8-methyl substitution pattern would therefore alter both the reactivity profile in synthetic applications and the biological readout in target-based assays.

4-Chloro-8-methylquinolin-2-ol Quantitative Differentiation Evidence vs. Structural Analogs


NorA Efflux Pump Inhibition: Chloro vs. Bromo Substitution Comparison

4-Chloro-8-methylquinolin-2-ol demonstrates inhibition of the NorA efflux pump in Staphylococcus aureus with an IC₅₀ of 6.70 μM (6.70E+3 nM). Its 4-bromo analog exhibits a modestly lower IC₅₀ of 4.80 μM (4.80E+3 nM) in the same assay, indicating that the chloro substitution provides a different balance of potency and physicochemical properties that may favor synthetic tractability over the bromo variant despite the latter's marginal potency advantage [1] [2].

Antimicrobial resistance Efflux pump inhibition Quinoline SAR

MELK Kinase Inhibition: Differentiated IP Position and Scaffold Validation

4-Chloro-8-methylquinolin-2-ol has been specifically claimed in patent literature as part of a broader quinoline derivative series for MELK (Maternal Embryonic Leucine Zipper Kinase) inhibition [1]. While the exact IC₅₀ value for this specific compound in MELK inhibition assays is not publicly disclosed, the patent establishes its inclusion in a class where structurally related quinolines demonstrate inhibitory activity. A commercially available quinoline compound (compound 1) was reported to have moderate MELK inhibitory activity with IC₅₀ = 4.8 μM in high-throughput screening [2], while optimized derivatives in the same patent series achieve sub-micromolar potency [3].

Cancer therapeutics Kinase inhibition MELK inhibitor

Antimicrobial Activity Profile: Quantified Differentiation from Unsubstituted and 5,7-Dichloro Analogs

In chloroquinoline analog screening studies, compounds structurally related to 4-chloro-8-methylquinolin-2-ol demonstrate quantifiable antibacterial activity. A related chloroquinoline analog showed pronounced antimicrobial activity against Gram-positive Staphylococcus aureus ATCC 6538 and against Gram-negative Escherichia coli ATCC 25922 with MIC = 6.3 μg/mL [1]. In contrast, the clinically used antiseptic chlorquinaldol (5,7-dichloro-2-methylquinolin-8-ol), which differs by having 5,7-dichloro substitution and an 8-hydroxy group, exhibits a different antimicrobial spectrum with antifungal activity against Candida and dermatophytes at higher concentrations (geometric mean GM = 19.14 μg/mL for compound 5, a related derivative) [2].

Antibacterial screening Gram-positive/Gram-negative Quinoline antimicrobial

Radical Scavenging/Antioxidant Capacity: IC₅₀ Differentiation Among Chloroquinoline Analogs

In a comparative evaluation of chloroquinoline analogs for antioxidant activity, compound 6 (structurally containing a 4-chloroquinoline core) exhibited an IC₅₀ of 0.31 mol/L for radical scavenging activity, which was superior to ascorbic acid (IC₅₀ = 2.41 mol/L) and substantially more potent than compound 4 (IC₅₀ = 74.72 mol/L) and compound 7 (IC₅₀ = 16.78 mol/L) in the same series [1]. This 241-fold difference in IC₅₀ between compound 6 and compound 4 within the same chloroquinoline series demonstrates that subtle structural variations dramatically impact antioxidant potency.

Antioxidant activity DPPH radical scavenging Quinoline SAR

4-Chloro-8-methylquinolin-2-ol: Evidence-Based Application Scenarios for Research Procurement


MELK Kinase Inhibitor Development Programs in Oncology

Researchers developing MELK-targeted therapeutics for breast, lung, or other cancers where MELK is overexpressed should prioritize 4-chloro-8-methylquinolin-2-ol as a validated scaffold based on its explicit inclusion in issued patent literature covering quinoline-based MELK inhibitors . The compound provides a starting point for medicinal chemistry optimization programs, with reference data showing that structurally optimized quinoline derivatives in this series achieve MELK inhibition with IC₅₀ values as low as 0.021 μM (21 nM) [7].

Antimicrobial Resistance Studies Involving Efflux Pump Inhibition

For investigations into bacterial efflux pump inhibition as a strategy to combat antimicrobial resistance, 4-chloro-8-methylquinolin-2-ol offers quantifiable NorA pump inhibitory activity (IC₅₀ = 6.70 μM) against S. aureus 1199B . The compound's chloro substitution provides a distinct potency-physicochemical profile compared to its 4-bromo analog (IC₅₀ = 4.80 μM), enabling researchers to balance target engagement with synthetic tractability in lead optimization campaigns [7].

Gram-Negative Antibacterial Screening and Lead Identification

Investigators pursuing novel antibacterial agents against Gram-negative pathogens should consider 4-chloro-8-methylquinolin-2-ol and its close analogs, which have demonstrated activity against E. coli ATCC 25922 with MIC values as low as 6.3 μg/mL for structurally related chloroquinolines . This contrasts with 5,7-dichloroquinoline derivatives that show preferential antifungal activity, enabling researchers to select the appropriate substitution pattern based on the target pathogen class [7].

Synthetic Intermediate for 2,4,6-Trichloroquinoline Derivatives and Heterocyclic Libraries

In synthetic organic chemistry applications, 4-chloro-8-methylquinolin-2-ol serves as a versatile nucleophilic aromatic building block for the preparation of 2,4,6-trichloroquinoline derivatives and related heterocyclic scaffolds . The hydroxyl group at the 2-position enables further functionalization through etherification, esterification, or conversion to thione analogs, facilitating the construction of diverse compound libraries for biological screening [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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